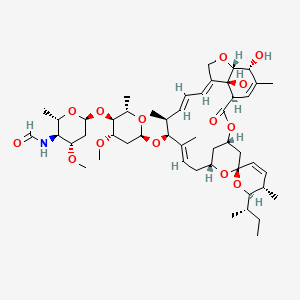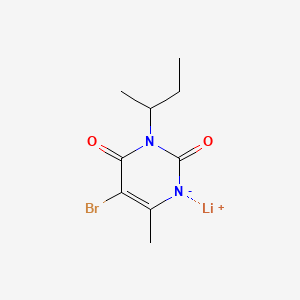
Bromacil, lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromacil, lithium salt is a chemical compound primarily used as a herbicide. It is a derivative of bromacil, a broad-spectrum herbicide that controls a wide variety of annual and perennial weeds. This compound is particularly effective in non-crop areas such as rights-of-way, railroads, and industrial yards. It works by inhibiting photosynthesis in plants, leading to their eventual death .
Métodos De Preparación
The synthesis of bromacil, lithium salt involves the reaction of bromacil with lithium hydroxide. The process typically occurs in an aqueous medium, where bromacil is dissolved and then reacted with lithium hydroxide to form the lithium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of bromacil to its lithium salt form .
Industrial production methods for this compound are similar to the laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the final product .
Análisis De Reacciones Químicas
Bromacil, lithium salt undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bromacil, lithium salt has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Researchers use this compound to study its effects on plant physiology and its potential impact on non-target species.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the environmental and health impacts of herbicides.
Industry: It is widely used in industrial settings for weed control in non-crop areas, contributing to the maintenance of infrastructure and safety
Mecanismo De Acción
Bromacil, lithium salt exerts its herbicidal effects by inhibiting photosynthesis in plants. It is absorbed through the roots and translocated throughout the plant, where it interferes with the photosynthetic electron transport chain. This disruption prevents the plant from producing the energy needed for growth, ultimately leading to its death .
Comparación Con Compuestos Similares
Bromacil, lithium salt is part of the uracil herbicide family, which includes other compounds like diuron and tebuthiuron. Compared to these similar compounds, this compound is unique in its specific use for non-crop areas and its effectiveness in controlling a broad spectrum of weeds. Other similar compounds may have different application areas or target specific types of vegetation .
Propiedades
Número CAS |
53404-19-6 |
|---|---|
Fórmula molecular |
C9H12BrN2O2.Li C9H12BrLiN2O2 |
Peso molecular |
267.1 g/mol |
Nombre IUPAC |
lithium;5-bromo-3-butan-2-yl-6-methylpyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2.Li/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;/h5H,4H2,1-3H3,(H,11,13,14);/q;+1/p-1 |
Clave InChI |
VIMSQXDDXJYTLW-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br |
Descripción física |
Bromacil lithium salt is a crystalline solid. Used as an herbicide to replace 2,4,5,-T in certain applications. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
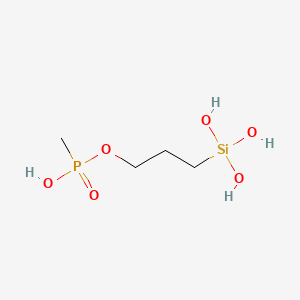

![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)

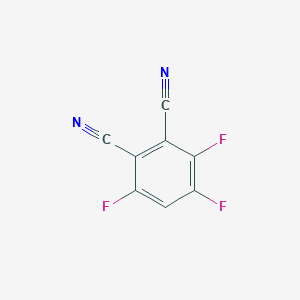

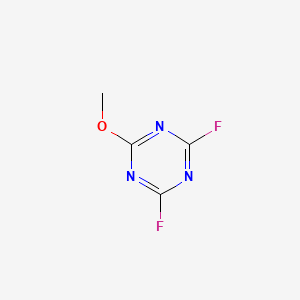
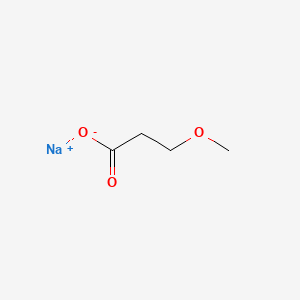
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
